N-(3,4-dimethoxyphenyl)-2-{[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . The phenyl rings are substituted with methoxy groups (OCH3) and a methyl group (CH3), respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and phenyl rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridazine ring and phenyl rings could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Anticancer Activity
- VEGFR-2 Inhibitors: Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety, similar in structure to the specified compound, have been studied for their anticancer activity. Some of these compounds showed significant cytotoxic activity against various cancer cell lines and were identified as potent inhibitors of the VEGFR-2, an important target in cancer therapy (Ghorab et al., 2016).
Structural and Synthetic Studies
- Ring-Cleavage Reactions: Research on pyridazine derivatives, closely related to the compound , revealed novel ring-cleavage reactions, enhancing our understanding of the chemical behavior of such compounds (Gómez et al., 1985).
- Cytotoxic Properties and Synthesis: Derivatives of pyrido[3,4-d]pyridazine were synthesized and characterized, aiming to discover new biologically active agents. These studies contribute to the understanding of the structure-activity relationships of such compounds (Wójcicka et al., 2022).
Molecular Docking and In Vitro Screening
- Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives: Novel pyridine derivatives were synthesized and subjected to molecular docking screenings towards various proteins, revealing moderate to good binding energies. This research aids in the development of compounds with potential pharmacological applications (Flefel et al., 2018).
Antimicrobial and Fingerprint Applications
- Biological Screening and Fingerprint Analysis: A series of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were synthesized and screened for various biological activities. Some compounds showed significant activities, and the study also explored their application in latent fingerprint analysis (Khan et al., 2019).
Histamine H3 Receptor Antagonists/Inverse Agonists
- CEP-26401 (Irdabisant): A novel series of pyridazin-3-one derivatives was identified as potent, selective histamine H3 receptor inverse agonists, with potential therapeutic application in attentional and cognitive disorders (Hudkins et al., 2011).
Synthesis of Novel Derivatives
- Anticancer, Antiangiogenic, and Antioxidant Agents: New pyridazinone derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Some compounds exhibited inhibitory activities close to standard drugs, highlighting their potential therapeutic applications (Kamble et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-5-6-16(11-15(14)2)18-8-10-22(25-24-18)29-13-21(26)23-17-7-9-19(27-3)20(12-17)28-4/h5-12H,13H2,1-4H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQABPINDRJTAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.